molecular formula C15H24N2O3 B2379985 Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate CAS No. 2243509-82-0

Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate

Cat. No.: B2379985
CAS No.: 2243509-82-0
M. Wt: 280.368
InChI Key: DXDAPMMWFDXSEG-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a benzyl moiety. The phenyl ring is substituted with an amino (-NH₂) group at the para position and an isopropoxy (-OCH(CH₃)₂) group at the meta position.

Properties

IUPAC Name

tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-10(2)19-13-8-11(6-7-12(13)16)9-17-14(18)20-15(3,4)5/h6-8,10H,9,16H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDAPMMWFDXSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction parameters are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate has been explored as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting serotonin receptors. One notable application is in the synthesis of pimavanserin, a drug used for treating psychosis in Parkinson's disease patients. The compound serves as an intermediate in the production process, enhancing the yield and purity of the final product .

Case Study: Synthesis of Pimavanserin

A method for synthesizing pimavanserin involves using this compound as a key starting material. The process emphasizes high purity and yield while minimizing toxic by-products. This method highlights the compound's utility in creating effective therapeutic agents with fewer side effects compared to traditional antipsychotics .

Anti-inflammatory Research

Recent studies have demonstrated the anti-inflammatory potential of derivatives related to this compound. A series of compounds synthesized from similar structures were evaluated for their efficacy against inflammation.

Data Table: Anti-inflammatory Activity

Compound ID% Inhibition (compared to Indomethacin)Time (hours)
4a54.24%9
4i39.02%12

The results indicate that certain derivatives exhibit promising anti-inflammatory activity, making them candidates for further development as therapeutic agents .

Receptor Targeting

The compound's structure allows it to interact selectively with serotonin receptors, particularly the 5-HT2A receptor. This selectivity is crucial for developing drugs aimed at treating psychiatric disorders without affecting other receptor types, thus reducing potential side effects.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key metabolic enzymes and disruption of cellular processes.

Comparison with Similar Compounds

The following analysis categorizes structurally related carbamates and highlights key differences in substituents, synthesis, and properties.

Phenyl-Substituted Carbamates

These compounds share a benzyl carbamate backbone but vary in substituents on the phenyl ring (Table 1).

Compound Name (CAS) Substituents Molecular Weight Yield (%) Key Properties/Applications
Target Compound 4-NH₂, 3-OCH(CH₃)₂ Not provided Not given Likely intermediate for kinase inhibitors
tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate (41ε) 4-Br, 2-F, 3-OCH₃ Not provided 23 Halogenation for cross-coupling reactions
tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) 2-F, 4-(thiazole) Not provided 36 Bioactive heterocyclic moiety for target engagement
tert-Butyl (3-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42i) 3-Cl, 4-(thiazole) Not provided 58 Enhanced electrophilicity for covalent binding

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s amino and isopropoxy groups are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution compared to halogenated analogs (e.g., 41ε, 42i) .
  • Biological Relevance: Thiazole-containing derivatives (e.g., 42d, 42i) demonstrate improved binding to enzymes like kinases, suggesting the target compound’s amino group could be modified to incorporate heterocycles for enhanced activity .
Cyclic and Heterocyclic Carbamates

These compounds incorporate carbamates into cyclic or heterocyclic systems (Table 2).

Compound Name (CAS) Core Structure Molecular Weight Key Features
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (PBY1403190) Cyclopentyl with -OH Not provided Stereospecific hydroxyl group for chiral interactions
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate (PBS63425) Piperidine with -OH Not provided Conformational flexibility for receptor binding

Key Observations :

  • Stereochemical Complexity : Chiral centers in cyclic carbamates (e.g., PBS63425) enable precise interactions in asymmetric catalysis or enantioselective drug action, a feature absent in the target compound .
Halogenated Carbamates

These derivatives feature halogen substituents, altering electronic and steric profiles (Table 3).

Compound Name (CAS) Halogen Substituents Molecular Weight Applications
tert-Butyl (4-chlorophenethyl)carbamate (167886-56-8) 4-Cl on phenethyl 255.74 Non-hazardous intermediate for API synthesis
tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate (1881296-73-6) 3-Br, 4-F 344.66 Halogenated backbone for radiopharmaceuticals

Key Observations :

  • Electrophilic Reactivity: Bromo and chloro substituents (e.g., ) enhance reactivity in nucleophilic aromatic substitution, contrasting with the target compound’s amino group, which may participate in condensation reactions .
  • Safety Profile: Phenethyl carbamates (e.g., 167886-56-8) are classified as non-hazardous, suggesting similar safety for the target compound if reactive groups are absent .
Complex Bicyclic Carbamates

Examples from include highly specialized structures:

  • tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate (174801-33-3) : Features a bicyclic scaffold with multiple stereocenters, likely used in peptide mimetics or protease inhibitors.

Key Observations :

  • Structural Complexity : Bicyclic systems offer rigidity and defined spatial arrangements, advantageous for high-affinity target binding but synthetically challenging compared to the target compound’s simpler structure .

Biological Activity

Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate, a carbamate derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.28 g/mol
  • IUPAC Name : tert-butyl N-(3-amino-4-methylphenyl)carbamate
  • CAS Number : 660838-05-1

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound is believed to inhibit certain kinases involved in cell signaling pathways, particularly those related to cancer progression and angiogenesis.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), a critical regulator in tumor angiogenesis. Inhibition of VEGFR2 can lead to reduced tumor growth and metastasis by impairing the formation of new blood vessels necessary for tumor survival .

Anticancer Properties

Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HT-29 (colon cancer) and COLO-205 (colorectal cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (μM)Reference
HT-293.38
COLO-20510.55
Cabozantinib9.10

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary data suggest it may exhibit activity against various bacterial strains, although further studies are needed to establish its efficacy and mechanism of action in this context .

Case Studies and Research Findings

  • Cytotoxicity and Apoptosis : In a study assessing the effects of this compound on cancer cells, researchers found that the compound not only inhibited cell proliferation but also induced apoptosis through cell cycle arrest in the G1 and G2/M phases .
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that the compound binds effectively to the active site of VEGFR2, suggesting a strong potential for therapeutic application in targeting angiogenesis-related pathways .
  • Comparative Analysis with Existing Drugs : The compound was compared with established drugs like Cabozantinib in terms of cytotoxicity and mechanism of action, showing competitive inhibition profiles which highlight its potential as a novel therapeutic agent .

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